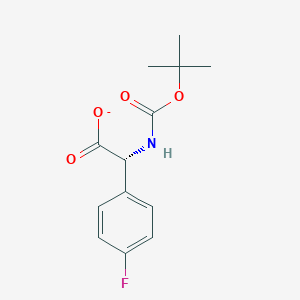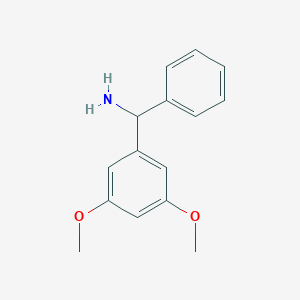
(3,5-Dimethoxyphenyl)-phenylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dimethoxyphenyl)-phenylmethanamine, commonly known as 2C-H, is a synthetic phenethylamine that belongs to the 2C family of drugs. It was first synthesized by Alexander Shulgin in 1974 and gained popularity in the 1990s as a recreational drug. However, its potential as a research chemical has also been explored extensively due to its unique properties.
Mécanisme D'action
The exact mechanism of action of 2C-H is not fully understood, but it is believed to act as a partial agonist of the 5-HT2A receptor. This leads to the activation of the phospholipase C pathway, which ultimately results in the release of intracellular calcium and the activation of protein kinase C. These signaling pathways are involved in a wide range of cellular processes, including neurotransmitter release, gene expression, and synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2C-H are similar to those of other phenethylamines, such as increased heart rate, blood pressure, and body temperature. It also produces a range of subjective effects, including altered perception, mood, and cognition. However, due to its potency and potential toxicity, it is not recommended for human consumption.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2C-H in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the molecular mechanisms of receptor activation and for developing new drugs that target the serotonin system. However, its potential toxicity and legal status as a controlled substance limit its availability and use in research.
Orientations Futures
Future research on 2C-H could focus on developing new drugs that target the serotonin system, particularly for the treatment of psychiatric disorders such as depression and anxiety. It could also be used to study the molecular mechanisms of receptor activation and to develop new tools for imaging and manipulating the serotonin system in vivo. However, further research is needed to fully understand the potential therapeutic applications and risks associated with this compound.
Méthodes De Synthèse
The synthesis of 2C-H involves the condensation of 3,5-dimethoxybenzaldehyde with nitroethane, followed by reduction of the nitro group to an amino group using a reducing agent such as sodium borohydride. The resulting amine is then reacted with benzaldehyde to form the final product.
Applications De Recherche Scientifique
2C-H has been used in scientific research as a tool to study the structure-activity relationship of phenethylamines. It has been found to be a potent agonist of the serotonin 5-HT2A receptor, with a higher affinity than other phenethylamines such as mescaline and MDMA. This makes it a useful compound for studying the molecular mechanisms of receptor activation and for developing new drugs that target the serotonin system.
Propriétés
Numéro CAS |
135628-64-7 |
|---|---|
Nom du produit |
(3,5-Dimethoxyphenyl)-phenylmethanamine |
Formule moléculaire |
C15H17NO2 |
Poids moléculaire |
243.3 g/mol |
Nom IUPAC |
(3,5-dimethoxyphenyl)-phenylmethanamine |
InChI |
InChI=1S/C15H17NO2/c1-17-13-8-12(9-14(10-13)18-2)15(16)11-6-4-3-5-7-11/h3-10,15H,16H2,1-2H3 |
Clé InChI |
DVLDCAJGVRGDEQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(C2=CC=CC=C2)N)OC |
SMILES canonique |
COC1=CC(=CC(=C1)C(C2=CC=CC=C2)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



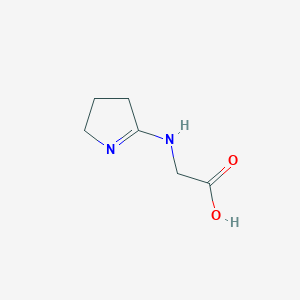
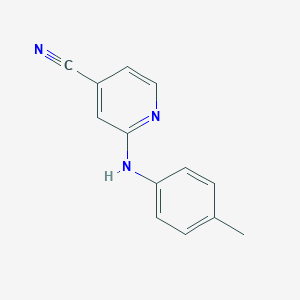

![1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid](/img/structure/B173591.png)
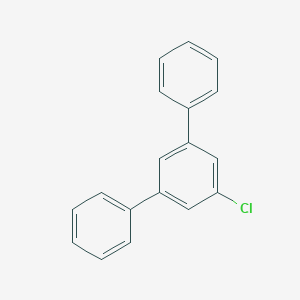
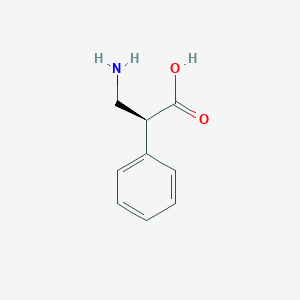
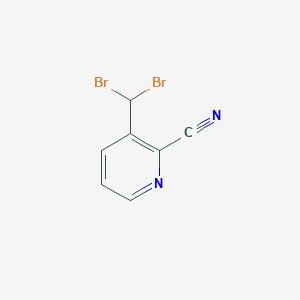
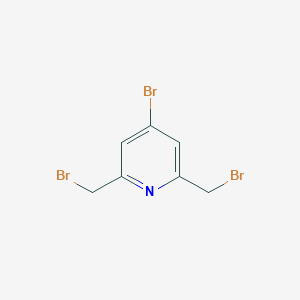
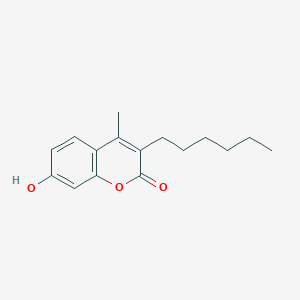

![3-Methyl-1h-thieno[3,2-c]pyrazole](/img/structure/B173614.png)


